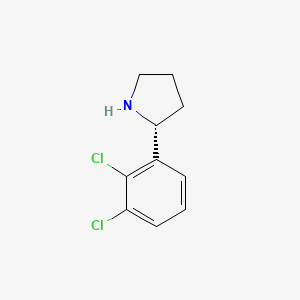

(R)-2-(2,3-dichlorophenyl)pyrrolidine

Description

Historical Context and Significance of Pyrrolidine (B122466) Core in Biologically Active Molecules

The pyrrolidine ring is a structural motif that is deeply rooted in the history of natural products and pharmacology. Its presence in essential biomolecules and alkaloids has long signaled its biological relevance. Two of the most well-known natural products containing the pyrrolidine core are the amino acid L-proline and the alkaloid nicotine. cymitquimica.comresearchgate.net

L-proline , a proteinogenic amino acid, is unique due to its secondary amine being incorporated into the pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to peptides and proteins, influencing their secondary structure and folding. researchgate.net The critical role of proline in protein architecture underscores the fundamental importance of the pyrrolidine scaffold in biological systems.

Nicotine , an alkaloid found in the tobacco plant, features a pyrrolidine ring linked to a pyridine (B92270) ring. cymitquimica.com Its potent physiological effects, which have been recognized for centuries, further underscore the biological activity associated with the pyrrolidine moiety.

Beyond these prominent examples, the pyrrolidine skeleton is a common feature in a wide array of alkaloids isolated from plants and microorganisms, many of which exhibit diverse and potent biological activities. researchgate.net This historical prevalence in nature has inspired medicinal chemists to explore the synthesis and application of novel pyrrolidine-containing compounds for therapeutic purposes.

Overview of Pharmacological Importance of Pyrrolidine Derivatives as Fundamental Components of Skeletal Structures

The versatility of the pyrrolidine scaffold has led to its incorporation into a vast number of synthetic drugs and clinical candidates across a wide spectrum of therapeutic areas. nih.govnih.gov The significance of this scaffold is attributed to several key physicochemical and structural properties:

Three-Dimensional (3D) Character: As a saturated, non-planar ring, pyrrolidine provides a 3D architecture that allows for precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netcymitquimica.com

Stereochemistry: The pyrrolidine ring can possess multiple stereocenters, leading to a variety of stereoisomers. The specific stereochemistry of a pyrrolidine-containing molecule is often critical for its biological activity, as different isomers can exhibit distinct pharmacological profiles. cymitquimica.com

Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block in drug discovery programs.

The pharmacological applications of pyrrolidine derivatives are extensive, with compounds demonstrating antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities, among others. nih.gov This broad range of biological effects has solidified the status of the pyrrolidine ring as a privileged structure in medicinal chemistry.

Below is an interactive table summarizing some of the therapeutic areas where pyrrolidine-containing compounds have shown significant activity.

| Therapeutic Area | Examples of Investigated Activities |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral |

| Oncology | Anticancer, Antitumoral |

| Central Nervous System (CNS) | Anticonvulsant, Neuroprotective |

| Inflammatory Diseases | Anti-inflammatory |

Contextualization of (R)-2-(2,3-Dichlorophenyl)pyrrolidine within Contemporary Pyrrolidine Chemistry and Drug Discovery

While extensive research has been conducted on a wide array of pyrrolidine derivatives, specific investigations into the biological activity of This compound are not prominently featured in publicly available scientific literature. However, its importance can be understood by examining it as a key chemical intermediate and by drawing parallels with structurally related compounds.

This compound is commercially available as a chemical building block, often in its hydrochloride salt form. cymitquimica.com This availability suggests its utility in synthetic and medicinal chemistry as a starting material for the construction of more complex molecules. The specific "R" stereochemistry and the 2,3-dichloro substitution pattern on the phenyl ring provide a unique three-dimensional structure and electronic profile that can be exploited in drug design.

Research on related dichlorophenyl-pyrrolidine derivatives highlights the potential therapeutic applications of this structural class. For instance, various isomers and derivatives of chlorophenyl- and dichlorophenyl-pyrrolidines have been synthesized and evaluated for a range of biological activities:

Anticonvulsant Activity: Studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have revealed potent anticonvulsant effects, suggesting that the chlorophenyl-pyrrolidine scaffold may be a promising starting point for the development of new treatments for epilepsy. mdpi.com

Antifungal Activity: Dichlorophenyl-pyrryl-imidazolylmethane derivatives, which incorporate a dichlorophenyl group, have been investigated for their antifungal properties. nih.gov

The research into these related compounds underscores the potential of the dichlorophenyl-pyrrolidine motif as a pharmacophore. The specific compound, This compound , represents a distinct and synthetically accessible building block. Its value in contemporary drug discovery lies in its potential to be incorporated into novel molecular entities that could be explored for a variety of therapeutic targets, leveraging the established biological activities of the broader dichlorophenyl-pyrrolidine chemical space. Further research is warranted to elucidate the specific biological profile of this particular compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

(2R)-2-(2,3-dichlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |

InChI Key |

HZVTWBMAMRYGPD-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 2 2,3 Dichlorophenyl Pyrrolidine and Its Derivatives

Enantioselective Synthesis Strategies for Chiral Pyrrolidine (B122466) Derivatives

The asymmetric construction of the chiral pyrrolidine ring is paramount for accessing enantiomerically pure compounds. Various advanced strategies have been developed to achieve high levels of stereocontrol.

One of the most powerful and widely used methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. This reaction allows for the direct construction of the five-membered pyrrolidine ring with the potential to create multiple stereocenters in a single, highly controlled step. Chiral metal complexes, often employing copper(I) or silver(I) catalysts with chiral ligands, are frequently used to induce high enantioselectivity. The reaction involves the in situ generation of an azomethine ylide from an imine precursor, which then reacts with an alkene. The facial selectivity of the cycloaddition is dictated by the chiral catalyst, leading to the formation of enantioenriched pyrrolidine products.

Palladium-catalyzed asymmetric carboamination represents another key strategy. This method involves the intramolecular cyclization of an unsaturated amine onto a palladium-activated double bond. The use of chiral phosphine (B1218219) ligands, such as (R)-Siphos-PE, can induce enantioselectivity in the formation of 2-substituted pyrrolidines. This approach is particularly useful for synthesizing 2-(arylmethyl)pyrrolidines from readily available N-protected pent-4-enylamines and aryl bromides.

Biocatalytic methods have emerged as powerful alternatives for producing chiral amines. Imine reductases (IREDs) can catalyze the asymmetric reduction of 2-aryl-substituted Δ¹-pyrrolines to the corresponding pyrrolidines with excellent enantioselectivity (>99% ee). By selecting either an (R)-selective or (S)-selective enzyme, both enantiomers of the target molecule can be accessed. Similarly, transaminases can be employed in a cascade reaction starting from ω-chloro ketones. The enzyme facilitates an asymmetric amination, which is followed by a spontaneous intramolecular cyclization to yield the chiral 2-substituted pyrrolidine. chemrxiv.org

A more recent approach involves Brønsted acid-catalyzed intramolecular hydroamination . Chiral imidodiphosphorimidate (IDPi) catalysts have been shown to effectively catalyze the cyclization of alkenes bearing an electron-deficient nitrogen protecting group, providing access to pyrrolidines that contain quaternary stereocenters with high yield and enantioselectivity. chemrxiv.org

Preparation of (R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride Salt

The hydrochloride salt of this compound is a stable, crystalline solid that is often preferred for handling and formulation purposes. The preparation of this salt typically follows the synthesis of the free base, this compound.

The standard and widely practiced method for forming the hydrochloride salt involves treating a solution of the purified free amine with hydrogen chloride. Typically, the this compound free base is dissolved in a suitable organic solvent, such as diethyl ether, methanol (B129727), or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in methanol or 4 M HCl in dioxane) is then added. epo.org The addition of HCl protonates the basic nitrogen atom of the pyrrolidine ring, leading to the precipitation of the hydrochloride salt.

The resulting solid can then be isolated by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum. This straightforward acid-base reaction provides the target salt in high purity. The properties of the resulting salt are provided in the table below. chemicalbook.com

| Property | Value |

|---|---|

| CAS Number | 2241594-54-5 |

| Molecular Formula | C10H11Cl2N · HCl |

| Molecular Weight | 252.57 g/mol |

General Synthetic Routes and Modifications for Pyrrolidine Derivatives Bearing Dichlorophenyl Moieties

General synthetic routes for producing pyrrolidines with dichlorophenyl substituents often involve either constructing the pyrrolidine ring with the aromatic group already attached to a precursor or adding the dichlorophenyl group to a pre-formed pyrrolidine scaffold.

A common strategy begins with a precursor that already contains the 2,3-dichlorophenyl moiety. For instance, the synthesis of the hepatitis C virus inhibitor Grazoprevir involves a pyrrolidine derivative attached to a 2,3-dichloro-6-methoxyquinoxaline. nih.gov The synthesis of such molecules demonstrates the feasibility of carrying complex, chlorinated aromatic systems through multi-step reaction sequences to build the final pyrrolidine-containing drug. Similarly, related structures like 1-(2,3-dichlorophenyl)piperazine (B491241) are synthesized by the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) hydrochloride. buct.edu.cn Analogous strategies can be envisioned for pyrrolidine synthesis, starting from precursors like 4-halo-1-(2,3-dichlorophenyl)butanone.

Another approach involves the coupling of a pre-formed pyrrolidine ring with a dichlorophenyl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond between a pyrrolidine nitrogen and a dichlorophenyl halide. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the dichlorophenyl ring is sufficiently activated by electron-withdrawing groups.

Key Chemical Transformations and Reaction Mechanisms

The synthesis of substituted pyrrolidines relies on several key chemical transformations, with the 1,3-dipolar cycloaddition being particularly noteworthy for its efficiency and stereocontrol.

The mechanism of the metal-catalyzed asymmetric 1,3-dipolar cycloaddition begins with the reaction of an α-amino ester with an aldehyde or ketone to form an imine. In the presence of a base and a Lewis acidic metal-chiral ligand complex (e.g., Cu(I) or Ag(I)), the imine is deprotonated at the α-carbon to generate a metal-associated azomethine ylide. This 1,3-dipole is the key reactive intermediate. The geometry of the ylide and its coordination to the chiral metal catalyst are crucial for determining the stereochemical outcome. The ylide then undergoes a [3+2] cycloaddition with an alkene (the dipolarophile). The chiral ligands create a sterically defined environment that directs the approach of the dipolarophile to one face of the ylide, resulting in high enantioselectivity in the final pyrrolidine product. The reaction is typically highly regioselective and diastereoselective, favoring the endo transition state.

Incorporation into Complex Molecular Frameworks (e.g., Spiro-pyrrolidines, Hybrid Structures)

The 2-(dichlorophenyl)pyrrolidine scaffold can serve as a building block for more complex molecular architectures, including spirocyclic and hybrid molecules.

Spiro-pyrrolidines are compounds where the pyrrolidine ring is fused to another ring system at a single carbon atom. A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction using an exocyclic methylene (B1212753) compound as the dipolarophile. For example, the reaction of an azomethine ylide with a 3-methylideneoxindole generates a spiro[oxindole-3,2'-pyrrolidine] framework. This transformation is highly regio- and stereoselective, allowing for the construction of complex, densely functionalized spirocyclic systems that are of significant interest in drug discovery.

Hybrid molecules are created by covalently linking two or more distinct pharmacophores to generate a single entity with a potentially synergistic or multi-target biological profile. The this compound moiety can be incorporated into such hybrids. For example, the pyrrolidine nitrogen can be functionalized through acylation or alkylation to attach another bioactive molecule. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for creating hybrid structures by linking a pyrrolidine functionalized with an azide (B81097) or alkyne to a complementary fragment.

Structural Characteristics and Stereochemical Considerations

Chiral Purity and Configuration of (R)-2-(2,3-Dichlorophenyl)pyrrolidine

The nomenclature this compound precisely defines the absolute configuration at the C2 stereocenter of the pyrrolidine (B122466) ring as R. The stereochemical integrity of such chiral compounds is paramount as it often dictates their biological activity and chemical behavior. Consequently, the synthesis and characterization of this molecule necessitate rigorous control and verification of its enantiomeric purity.

The assessment of enantiomeric purity in chiral pyrrolidines is routinely accomplished through several analytical techniques. A primary method is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to resolve the enantiomers, thereby enabling their quantification. nih.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) in the presence of chiral solvating or derivatizing agents, also serve as a powerful tool for distinguishing between enantiomers. nih.gov The absolute stereochemistry is typically instilled during the synthetic process, either by employing a chiral starting material, such as proline, or through the application of asymmetric catalysis. acs.org Although specific synthetic data for this compound is not available, the successful synthesis of the analogous (R)-2-(p-chlorophenyl)pyrrolidine with an enantiomeric excess greater than 99.5% illustrates that high levels of chiral purity are achievable for this class of compounds. nih.gov

| Method | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Determination of enantiomeric excess in synthetic peptide fragments. nih.gov |

| NMR Spectroscopy | Use of chiral auxiliary agents to induce diastereomeric environments, resulting in distinguishable NMR signals for each enantiomer. | Assessment of optical purity in chiral pharmaceutical molecules. nih.gov |

| Gas Chromatography | Separation of volatile chiral derivatives on a chiral stationary phase. | Analysis of enantiomeric composition in various chiral compounds. |

Conformational Analysis of the Pyrrolidine Ring System within Derivatives

The five-membered pyrrolidine ring is inherently non-planar and exhibits considerable conformational flexibility. Its puckered structures are generally classified as either envelope (E) or twist (T) conformations. beilstein-journals.org The preferred conformation is dictated by the substituents on the ring, which can impose both steric and stereoelectronic constraints. beilstein-journals.orgresearchgate.net These conformational preferences are critical as they can significantly influence the molecule's interaction with biological targets. researchgate.net

For 2-substituted pyrrolidines like the title compound, the dichlorophenyl group can assume either a pseudo-axial or a pseudo-equatorial orientation. The conformational equilibrium is a delicate balance between minimizing steric strain and optimizing favorable stereoelectronic interactions. Computational and experimental studies on related N-substituted pyrrolidines and piperidines have provided valuable insights into these conformational dynamics. nih.govfluorochem.co.uk For example, in difluorinated pyrrolidines, stereoelectronic phenomena such as the gauche and anomeric effects are significant determinants of conformational stability. researchgate.net

The degree of puckering in the pyrrolidine ring can be quantitatively defined by parameters like the amplitude and phase angle of pseudorotation. While these parameters have not been experimentally determined for this compound, data from analogous structures can offer predictive insights. For instance, certain fluorinated diphenidine (B1206869) derivatives that incorporate a pyrrolidine moiety have been shown to adopt an envelope conformation in the solid state. acs.org

| Compound/Derivative Class | Observed/Predicted Conformation | Influencing Factors | Reference |

|---|---|---|---|

| cis- and trans-4-tert-butylprolines | cis-exo and trans-endo | Steric demand of the tert-butyl group. | beilstein-journals.org |

| 3-fluoropyrrolidinium cation | Exclusively axial C-F bond | Stereoelectronic effects. | researchgate.net |

| 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride | Envelope conformation | Nature of the substituents and intermolecular forces. | acs.org |

Intermolecular Interactions and Crystal Packing in Pyrrolidine-Containing Structures

The arrangement of molecules in a crystal lattice is directed by a complex network of intermolecular forces. In the case of this compound, several types of interactions are anticipated to contribute to its solid-state architecture. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, as a donor in N-H···A interactions, where 'A' can be an electronegative atom such as chlorine. The dichlorophenyl substituent introduces the potential for halogen bonding (C-Cl···A) and other weak interactions, including C-H···Cl contacts. uni.luacs.org

Moreover, the aromatic ring is capable of engaging in π-π stacking and C-H···π interactions. The collective effect of these forces dictates the final crystal packing arrangement and influences the material's physical properties. For example, the crystal structures of some fluorinated diphenidine derivatives are characterized by N-H···Cl hydrogen bonds and C-H···π interactions, with a notable absence of π-π stacking. acs.org Hirshfeld surface analysis, a computational method for visualizing and quantifying intermolecular contacts, has been applied to a related zinc complex with a pyrrolidine ligand, revealing the predominance of H···H, Cl···H/H···Cl, and C···H/H···C interactions in the crystal packing.

| Interaction Type | Description | Typical Distances (Å) | Reference Example |

|---|---|---|---|

| Hydrogen Bonding | N-H···Cl | 2.07–2.31 | Fluorinated diphenidine derivatives. acs.org |

| Halogen Bonding | C-X···O-N | - | Bromo- or iododinitrobenzene with tetramethyl-p-phenylenediamine. |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | - | Not observed in some fluorinated diphenidine derivatives. acs.org |

| C-H···π Interactions | Interaction of a C-H bond with the π-system of an aromatic ring. | - | Characterized in the crystal packing of fluorinated diphenidine derivatives. acs.org |

Structure Activity Relationship Sar Studies of R 2 2,3 Dichlorophenyl Pyrrolidine Derivatives

Impact of Dichloro Substitution Pattern on Biological Activity

The position of the two chlorine atoms on the phenyl ring is a critical determinant of biological activity in 2-phenylpyrrolidine (B85683) derivatives. While the subject compound features a 2,3-dichloro substitution pattern, much of the research in related series has focused on the 3,4-dichloro substitution, which is often associated with high potency, particularly for kappa-opioid receptor (KOR) agonists. bohrium.comnih.gov

Studies on analogous compound classes have demonstrated that dichlorinated compounds, particularly 3,4-dichlorocinnamanilides, exhibit a broader spectrum of action and higher antibacterial efficacy compared to their monochlorinated counterparts. nih.gov The introduction of halogens into a molecule is a known strategy to increase antibacterial activity. nih.gov In the context of KOR agonists, the 2-(3,4-dichlorophenyl)-N-methylacetamide moiety is a well-established pharmacophore responsible for potent activity. bohrium.comnih.gov

| Substitution Pattern | General Observation on Activity (in related scaffolds) | Reference Compound Class |

|---|---|---|

| 3,4-Dichloro | Associated with potent kappa-opioid agonist activity and high antibacterial efficacy. | N-[2-(1-pyrrolidinyl)ethyl]acetamides, Cinnamanilides |

| 4-Chloro | Lower antibacterial efficacy compared to 3,4-dichloro analogs. | Cinnamanilides |

| 2,3-Dichloro | The specific pattern of the title compound, whose activity is modulated by other structural features. | (R)-2-(2,3-dichlorophenyl)pyrrolidine |

Influence of Pyrrolidine (B122466) Ring Modifications on Ligand Affinity and Selectivity

Effects of N-alkylation and Ring Expansion

Modifications to the pyrrolidine ring, including N-alkylation and expansion to larger ring systems, significantly alter the pharmacological properties of the molecule. N-alkylation, for instance, can influence a compound's basicity, lipophilicity, and ability to interact with specific receptor residues. In related kappa-opioid agonists, N-methylation of the acetamide (B32628) side chain was found to be optimal for potency. bohrium.comnih.gov

Ring expansion from a five-membered pyrrolidine to a six-membered piperidine (B6355638) introduces substantial changes in stereochemistry and conformational flexibility. nih.govijnrd.org The piperidine ring is a common motif in pharmaceuticals, valued for its ability to position substituents in well-defined axial and equatorial orientations. nih.govresearchgate.net This transition can impact receptor affinity and selectivity. For example, studies on P2Y14R antagonists showed that the receptor has a high tolerance for different piperidine ring conformations, including rigid, bridged systems, suggesting that for some targets, the precise ring conformation may be less critical than the presentation of key pharmacophoric elements. nih.gov However, for other receptors, the increased conformational space of a piperidine ring compared to the more constrained pyrrolidine could either enhance or diminish binding affinity depending on the optimal geometry required for receptor engagement.

Significance of Stereochemistry on Pharmacological Profiles

Stereochemistry is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov For 2-substituted pyrrolidine derivatives, the stereocenter at the C2 position of the pyrrolidine ring is crucial for determining pharmacological activity. The absolute configuration, whether (R) or (S), dictates the three-dimensional arrangement of the dichlorophenyl group relative to the pyrrolidine ring, which profoundly affects how the molecule fits into a chiral receptor binding site. nih.gov

One enantiomer of a chiral drug may exhibit significantly different potency, efficacy, or receptor selectivity compared to its counterpart. nih.gov In many compound series, biological activity is predominantly associated with a single enantiomer. nih.gov For instance, in a series of kappa-opioid agonists derived from chiral amino acids, the (1S) configuration in the linker region was found to be essential for high potency. nih.gov Similarly, research on other pyrrolidine-containing molecules has shown that stereochemistry at other positions, such as a 3-R-methyl group, can confer distinct pharmacological profiles compared to the 3-S-methyl analog. nih.gov The focus on the (R)-enantiomer in this compound implies a stereoselective interaction with its biological target, where the (R)-configuration provides the optimal orientation for binding and eliciting a biological response.

| Enantiomer | General Pharmacological Implication | Principle |

|---|---|---|

| (R)-enantiomer | Often the eutomer (more active isomer) responsible for the desired therapeutic effect. | Provides optimal 3D orientation of substituents for receptor binding. |

| (S)-enantiomer | May be a distomer (less active isomer), inactive, or contribute to different effects. | Suboptimal fit in the chiral receptor pocket leads to lower affinity/activity. |

Role of Additional Functional Groups and Linker Regions in Modulating Activity

The introduction of additional functional groups and the modification of linker regions are key strategies for optimizing the activity of this compound derivatives. Structure-activity studies on related N-[2-(1-pyrrolidinyl)ethyl]acetamide analogs have shown that the nature of the linker between the dichlorophenylacetamide core and the pyrrolidine ring is critical for potency. bohrium.comnih.gov

Systematic modifications to this linker, particularly at the carbon atom adjacent to the amide nitrogen (C1), have yielded significant insights. Introducing various alkyl and aryl substituents at this position can dramatically alter biological activity. For example, using chiral amino acids to introduce these substituents allows for precise control of stereochemistry and spatial orientation. nih.gov One notable finding was that the introduction of a substituted-aryl group, specifically a 3-aminophenyl group, at the C1 position of the linker resulted in a compound that was five times more potent in vitro than its 1-methylethyl-substituted counterpart. bohrium.com This highlights the importance of the linker region in providing additional interaction points with the target receptor, thereby enhancing binding affinity and efficacy.

| Compound Series | Linker/Functional Group Modification | Impact on Activity | Example ED₅₀ |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(substituted)-2-(1-pyrrolidinyl)ethyl]acetamide | Substitution at C1 with 1-methylethyl | Potent kappa-opioid agonist activity. | N/A (Used as baseline) |

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(substituted)-2-(1-pyrrolidinyl)ethyl]acetamide | Substitution at C1 with 3-aminophenyl | 5-fold increase in in vitro activity compared to the 1-methylethyl analog. | 0.04 mg/kg (sc) |

Comparative Structure-Activity Analysis with Structural Analogs

A comparative analysis of this compound with its structural analogs underscores the key pharmacophoric elements required for biological activity. The core scaffold can be dissected into three main components for comparison: the dichlorophenyl ring, the pyrrolidine ring, and the linker/side chain.

Dichlorophenyl Ring Analogs : As discussed, the 3,4-dichloro substitution pattern is a hallmark of many potent kappa-opioid agonists. bohrium.comnih.gov Compared to the 2,3-dichloro pattern, the 3,4-dichloro arrangement presents a different electronic and steric profile that is evidently highly complementary to the KOR binding pocket. Analogs with other substitutions, such as monochloro or different isomeric dichloro patterns, generally show reduced potency, emphasizing the specificity of this interaction. nih.gov

Pyrrolidine Ring Analogs : Replacing the pyrrolidine ring with a larger piperidine ring or a more rigid, conformationally constrained system like a nortropane can significantly alter activity. nih.gov A key structural analog for comparison in the field of KOR agonists is U-50,488, which features a trans-3,4-dimethylcyclohexylamine moiety instead of a phenylpyrrolidine structure. Despite the different core, both classes of compounds position a dichlorophenylacetamide group in a specific orientation to achieve potent KOR agonism, indicating that different scaffolds can achieve a similar pharmacophoric presentation. mdpi.comnih.gov

Stereochemical Analogs : The most direct structural analog is the (S)-enantiomer. For chiral molecules acting on biological receptors, it is common for one enantiomer to be significantly more active than the other. nih.govnih.gov Therefore, the (S)-2-(2,3-dichlorophenyl)pyrrolidine would be expected to have a markedly different, likely lower, affinity for the target receptor compared to the (R)-enantiomer.

This comparative analysis reveals that while the this compound scaffold is a privileged structure, its biological activity is highly sensitive to modifications in all three key regions of the molecule.

Molecular Target Interactions and Pharmacological Profiles

Dopamine (B1211576) Receptor Modulation (D2/D3 Receptors)

The development of ligands that can differentiate between dopamine D2 and D3 receptor subtypes is a significant challenge due to the high degree of homology in their orthosteric binding sites. nih.govmdpi.com The 2,3-dichlorophenyl group, when incorporated into certain scaffolds like piperazines, has been instrumental in achieving high D3 receptor affinity and selectivity. nih.govnih.gov While direct data on (R)-2-(2,3-dichlorophenyl)pyrrolidine itself is limited, structure-activity relationship (SAR) studies on related pyrrolidine-containing molecules provide valuable insights.

In the quest for selective dopamine receptor ligands, the pyrrolidine (B122466) ring has been identified as a key structural element. For instance, the substituted trans-(2S,4R)-pyrrolidine has been recognized as a crucial dopaminergic moiety. nih.gov SAR studies on eticlopride (B1201500), a D2/D3 antagonist featuring a pyrrolidine ring, have shown that modifications to this ring are critical for binding affinity. nih.gov

The positioning of substituents on the phenyl ring is also a determining factor for selectivity. While many high-affinity D3 ligands feature a 2,3-dichlorophenyl group attached to a piperazine (B1678402) ring, this substitution pattern is less documented for 2-phenylpyrrolidine (B85683) scaffolds. Research on dual-target ligands has explored replacing the 2,3-dichlorophenyl moiety with other groups like benzoisothiazole, which resulted in high affinity for both D3 and µ-opioid receptors, albeit with reduced D3 over D2 selectivity. nih.gov This highlights the specific contribution of the 2,3-dichlorophenyl group to D3 preference.

Table 1: Representative Dopamine Receptor Binding Affinities for Compounds Containing Related Scaffolds (Note: Data for direct this compound derivatives are not available in the cited literature; this table presents data for compounds with either a 2,3-dichlorophenylpiperazine or a pyrrolidine moiety to illustrate general principles.)

| Compound ID | Scaffold Type | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| Eticlopride Analog (11) | Pyrrolidine-based | 25.3 | 6.97 | ~3.6x |

| Eticlopride Analog (33) | Pyrrolidine-based | 1.77 | 0.436 | ~4x |

| Compound 58 | Piperazine-based | 323 | 53 | ~6.1x |

This table is for illustrative purposes to show the role of pyrrolidine and dichlorophenyl moieties in related but different molecular contexts, based on available literature.

Compounds incorporating the pyrrolidine scaffold, such as eticlopride and its derivatives, generally act as functional antagonists or inverse agonists at D2 and D3 receptors. nih.gov Functional assays, such as Bioluminescence Resonance Energy Transfer (BRET), have confirmed that bitopic ligands developed from the eticlopride scaffold are D2R/D3R antagonists or very weak partial agonists. nih.gov The nature of the substituent on the pyrrolidine nitrogen can modulate this functional activity, but the core structure typically imparts antagonism. The development of antagonists with high selectivity for the D3 receptor is a key goal for treating substance use disorders, as D3 antagonism is thought to modulate the motivation to seek drugs without the motor side effects associated with D2 blockade. nih.gov

Achieving high D3 selectivity often involves designing "bitopic" ligands that interact with both the primary orthosteric binding site and a secondary, less conserved binding pocket. The linker connecting the primary pharmacophore (like the aryl-pyrrolidine) to a secondary pharmacophore is critical.

In studies of eticlopride-based bitopic ligands, SAR analysis revealed that small N-alkyl groups on the pyrrolidine were not well-tolerated, but adding a linker and a secondary pharmacophore improved binding affinities. nih.gov Furthermore, O-alkylation at the 4-position of the pyrrolidine ring led to higher binding affinities compared to analogous N-alkylation. nih.gov For ligands containing the 2,3-dichlorophenylpiperazine moiety, the length and nature of the alkyl chain linker connecting it to a terminal aryl amide are crucial for optimizing D3 affinity and selectivity. nih.gov These findings suggest that for a hypothetical ligand based on this compound, modifications at the pyrrolidine nitrogen using linkers of specific lengths would be a key strategy to enhance D3 selectivity.

Neurotransmitter Transporter Modulation (e.g., GABA Transporters, Monoamine Uptake Inhibition)

The pyrrolidine ring is a key structural feature in many compounds that modulate neurotransmitter transporters, which are critical for regulating synaptic communication. nih.gov These transporters, such as those for GABA and monoamines (dopamine, norepinephrine (B1679862), and serotonin), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling. nih.govmdpi.com

GABA Transporter Modulation: Derivatives of pyrrolidine-2-alkanoic acids have been synthesized and evaluated for their affinity for GABA transport proteins, specifically GAT-1 and GAT-3. Research has shown that enantiomerically pure pyrrolidine derivatives can act as potent and selective GABA uptake inhibitors. For instance, certain (R)-pyrrolidine-2-acetic acid derivatives display high affinity and excellent subtype selectivity for GAT-3, comparable to well-established GAT-3 blockers. This demonstrates the potential of the pyrrolidine scaffold to selectively modulate the GABAergic system.

Monoamine Uptake Inhibition: The 2-phenylpyrrolidine structure is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Structure-activity relationship (SAR) studies on various pyrrolidine-based compounds have elucidated key features for potent inhibitory activity.

Analogs of pyrovalerone, which feature a 2-pyrrolidin-1-yl-pentan-1-one structure, serve as a promising class of monoamine uptake inhibitors. nih.gov Many of these analogs are potent inhibitors of dopamine reuptake and also inhibit norepinephrine reuptake with some potency, while generally being inactive at the serotonin (B10506) transporter (SERT). nih.gov Notably, the substitution on the phenyl ring significantly influences potency. Dichloro-substituted analogs, such as 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been identified as among the most potent compounds selective for DAT/NET inhibition. nih.gov This suggests that the 2,3-dichlorophenyl substitution in this compound is consistent with potent activity at these monoamine transporters.

Further studies have confirmed that halogen substitutions at the meta- and para-positions of the phenyl rings in related scaffolds generally increase binding affinity at DAT. nih.gov The development of 3,3-disubstituted pyrrolidines has also yielded potent triple reuptake inhibitors (TRIs), which block the transporters for dopamine, norepinephrine, and serotonin. nih.gov Beyond the plasma membrane transporters, some pyrrolidine analogues have been found to interact with the vesicular monoamine transporter-2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. nih.govnih.gov

| Compound Class | Target Transporter(s) | Key Structural Features | Observed Potency/Selectivity |

|---|---|---|---|

| Pyrovalerone Analogs | DAT, NET | 2-pyrrolidin-1-yl-pentan-1-one | Potent DAT/NET inhibition; 1-(3,4-dichlorophenyl) analog is highly potent. nih.gov |

| Benztropine Analogs | DAT | Diphenylmethylpyrrolidine | Halogen substitution on phenyl rings improves DAT affinity and selectivity. nih.gov |

| Disubstituted Pyrrolidines | DAT, NET, SERT | 3,3-disubstituted pyrrolidine | High potency against all three monoamine transporters (Triple Reuptake Inhibition). nih.gov |

| Pyrrolidine-2-alkanoic Acids | GAT-1, GAT-3 | (R)-pyrrolidine-2-acetic acid | High affinity and selectivity for GAT-3. |

Cannabinoid-1 Receptor (CB1R) Antagonism

The cannabinoid-1 receptor (CB1R) is a G protein-coupled receptor highly expressed in the central nervous system that mediates many of the psychoactive effects of cannabinoids. nih.gov Antagonism of the CB1R has been investigated as a therapeutic strategy for several conditions. The pyrrolidine scaffold has been incorporated into molecules designed as CB1R antagonists.

Patent literature describes novel pyrrolidine compounds with potent antagonistic activity against the CB1 receptor. wipo.int These structures often feature a substituted pyrrolidine ring as a central component, highlighting its utility in designing ligands for this target. Furthermore, constrained analogs of the well-known pyrazole-based CB1 antagonist, rimonabant, have been developed incorporating a pyrrolopyridinone core, which is structurally related to the pyrrolidine ring system. nih.gov These analogs have demonstrated very potent human CB1 receptor binding affinity and functional antagonism, with high selectivity over the CB2 receptor. nih.gov

While the pyrrolidine ring is a feature in some CB1R antagonists, structure-activity relationship studies on allosteric modulators have found that the ring is not always essential for activity in those specific compound series. nih.gov Nevertheless, its presence in multiple classes of potent orthosteric antagonists underscores its compatibility with the CB1R binding pocket. The development of these compounds continues to evolve, with a focus on creating neutral antagonists or peripherally restricted ligands to improve their therapeutic profile. nih.gov

Broad Spectrum Biological Activities of Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. umn.edurdd.edu.iq Its non-planar, five-membered saturated structure allows for three-dimensional diversity, which is advantageous for specific and potent interactions with various biological targets. This versatility has led to the development of pyrrolidine-containing compounds across multiple therapeutic areas.

Research has demonstrated that derivatives of the pyrrolidine scaffold exhibit significant potential in several domains:

Antimicrobial and Antiviral Activity: Pyrrolidine-functionalized nucleosides have been synthesized and evaluated for their antiviral properties. umn.edu Other derivatives have shown promising antibacterial and antifungal effects.

Anticancer Activity: Various pyrrolidine-2-one analogues have been examined for their effects against cancer cell lines, with some showing high efficacy. rdd.edu.iq

Central Nervous System (CNS) Activity: Beyond neurotransmitter transporter modulation, pyrrolidine derivatives have been explored as potential antidepressant and anticonvulsant agents. dntb.gov.ua

Enzyme Inhibition: The scaffold is a component of inhibitors for various enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of monoamine neurotransmitters. mdpi.comresearchgate.net

The diverse pharmacological profile of the pyrrolidine core structure highlights its importance in drug discovery and provides a broader context for the potential biological activities of this compound.

| Biological Activity | Example Pyrrolidine Derivative Class | Therapeutic Area |

|---|---|---|

| Antiviral | Pyrrolidine-functionalized nucleosides umn.edu | Infectious Disease |

| Anticancer | Pyrrolidine-2-one analogues rdd.edu.iq | Oncology |

| Antidepressant | Pyrrolidine-2,5-dione derivatives dntb.gov.ua | Psychiatry |

| Antibacterial | Pyrrolidine-2-one derivatives rdd.edu.iq | Infectious Disease |

| Monoamine Oxidase (MAO) Inhibition | Pyridazinobenzylpiperidine derivatives (related heterocycles) mdpi.comresearchgate.net | Neurology |

Computational and in Silico Investigations

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism of a ligand to its target protein. Despite the importance of such studies, a review of publicly available scientific literature indicates a lack of specific molecular docking studies performed on (R)-2-(2,3-dichlorophenyl)pyrrolidine. While research exists on various pyrrolidine (B122466) derivatives and their interactions with biological targets nih.govtandfonline.comnih.govmdpi.comnih.gov, specific binding energy data, interaction modes, and key amino acid residues involved in the binding of this compound to any specific protein target are not documented in the available search results. A study on 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione did perform docking against cyclin-dependent kinase 2 (CDK2), but this is a different compound. mdpi.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. These simulations are essential for assessing the dynamic nature of molecular interactions. However, there are no specific molecular dynamics simulation studies reported for this compound in the searched scientific literature. Studies on other pyrrolidine derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking nih.govtandfonline.com, but data regarding the conformational stability, root-mean-square deviation (RMSD), or interaction analysis for this compound is not available.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other physicochemical properties of a molecule. Analyses like Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) help in understanding a molecule's reactivity and interaction sites. nih.gov A comprehensive search of scientific databases reveals no dedicated quantum chemical calculation studies for this compound. While DFT, HOMO-LUMO, and MEP analyses have been performed for other dichlorophenyl-containing molecules nih.govresearchgate.net and pyrrolidine derivatives nih.govmdpi.com, specific values for parameters such as HOMO-LUMO energy gap, dipole moment, or electrostatic potential maps for this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are predictive tools used in drug design to estimate the activity of new compounds. There are no specific QSAR models developed or validated for the biological activity of this compound found in the literature. Numerous studies have successfully built robust QSAR models for various series of pyrrolidine derivatives to predict their inhibitory activities against different targets nih.govnih.govtandfonline.comscispace.com, but none of these models specifically include or focus on this compound.

Prediction of Binding Modes and Mechanistic Insights at the Molecular Level

Predicting the precise binding mode is fundamental for understanding the mechanism of action of a compound and for guiding lead optimization. This is often achieved through a combination of docking and simulation studies. As no specific molecular docking or dynamics studies have been published for this compound, there is no computationally predicted binding mode or mechanistic insight available at the molecular level for this compound. The understanding of binding modes for other inhibitors often relies on identifying key interactions like hydrogen bonds and hydrophobic contacts, which are then used to explain structure-activity relationships researchgate.netnih.govresearchgate.netnih.gov, but this information is absent for the title compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Evaluation

In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound, such as its potential for oral bioavailability and drug-likeness. A search of the literature yielded no specific in silico ADME evaluation for this compound. While computational ADME predictions are commonly reported for various series of pyrrolidine derivatives, often showing good permeability and oral bioavailability profiles nih.govnih.govrsc.org, specific predicted values for properties like gastrointestinal absorption, blood-brain barrier permeability, or conformity to Lipinski's rule of five are not available for this compound.

Preclinical Research and Drug Discovery Potential

(R)-2-(2,3-Dichlorophenyl)pyrrolidine as a Core Structure for Lead Compound Identification

The utility of this compound as a core structure lies in the inherent properties of the pyrrolidine (B122466) ring system. Unlike flat aromatic rings, the puckered nature of the pyrrolidine scaffold allows for the exploration of chemical space in three dimensions, which is crucial for achieving high-affinity and selective binding to complex biological targets like enzymes and receptors. nih.govresearchgate.net The stereogenicity of the carbon atoms in the ring is a significant feature; different stereoisomers can exhibit vastly different biological activities due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net

The substitution pattern on the phenyl ring is also critical. The presence of two chlorine atoms at the 2 and 3 positions creates a specific electronic and steric profile that can be pivotal for target interaction. For instance, halogenated phenyl groups are known to participate in halogen bonding and other non-covalent interactions that can enhance binding affinity. nih.gov The specific placement of these halogens on the phenyl ring attached to the chiral pyrrolidine core provides a defined vector for these interactions.

Medicinal chemists utilize this core structure by functionalizing the pyrrolidine nitrogen or other positions on the ring to generate libraries of new chemical entities. nih.govresearchgate.net These derivatives are then screened to identify "lead compounds"—molecules that exhibit a desired biological activity and serve as the starting point for further optimization into drug candidates. nih.gov The SAR analysis of these derivatives helps in understanding how different functional groups influence potency and selectivity. For example, studies on various pyrrolidine derivatives have shown that the nature and position of substituents on an attached phenyl ring significantly impact their biological efficacy. nih.govnih.gov

Development of Pyrrolidine-Based Drug Candidates for Therapeutic Applications

The pyrrolidine scaffold is integral to a wide range of therapeutic agents, demonstrating its versatility in drug discovery. nih.govresearchgate.net Derivatives built upon this core have been investigated for numerous applications, including oncology, infectious diseases, and metabolic disorders. nih.govnih.gov

Anticancer Agents: Many natural and synthetic compounds containing the pyrrolidine ring exhibit potent anticancer properties. nih.govresearchgate.net For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as potential agents for breast cancer by targeting enzymes like histone deacetylase 2 (HDAC2). nih.gov

Antimicrobial Agents: The pyrrolidine core is also a key component in the development of new antimicrobial drugs. Research has shown that derivatives can be engineered to combat resistant bacterial strains. For instance, a compound featuring a 2,4-dichlorophenyl group—structurally similar to the 2,3-dichlorophenyl moiety—was found to be approximately 12 times more active than the reference drug cycloserine against Mycobacterium tuberculosis. nih.gov

Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as aza-sugars, are being explored for the treatment of metabolic diseases like diabetes. nih.gov These compounds can act as inhibitors of enzymes such as α-glucosidase and aldose reductase, which are involved in carbohydrate metabolism and diabetic complications. nih.govfrontiersin.org Additionally, other pyrrolidine derivatives have been synthesized as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in managing type 2 diabetes. nih.govnih.gov

The development process involves modifying the core pyrrolidine structure to optimize its interaction with the intended biological target while improving its pharmacokinetic properties. This molecular diversity allows for the creation of drug candidates with enhanced efficacy and reduced toxicity. nih.gov

In Vitro Efficacy and Potency Assessments in Cellular Models

A critical step in preclinical research is to evaluate the efficacy and potency of new compounds using in vitro cellular models. This involves treating cultured cells—such as cancer cell lines or bacteria—with the synthesized compounds to determine their biological effects. The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit a specific biological process by 50%. nih.govmdpi.com

Numerous studies have reported the in vitro activity of various pyrrolidine derivatives against a range of cellular targets. For example, pyrrolidine-containing compounds have been tested against human cancer cell lines to assess their antiproliferative activity. researchgate.net Similarly, their efficacy against various bacterial and fungal strains is evaluated by determining the minimum inhibitory concentration (MIC). nih.gov

Below is a data table summarizing the in vitro efficacy of representative pyrrolidine derivatives from various studies, illustrating the broad therapeutic potential of this chemical class.

| Compound Class | Target/Cell Line | Assay | Potency |

| Spirooxindole Pyrrolidine | Human Breast Cancer (MCF-7) | Antiproliferative | IC₅₀ = 17 µM |

| Pyrrolidine-Thiazole Derivative | Bacillus cereus | Antibacterial | MIC = 21.70 µg/mL |

| Dichlorophenyl-substituted Pyrrolidine | Mycobacterium tuberculosis H37Rv | Antitubercular | IC₅₀ = 1.07 µg/mL |

| Pyrrolidine-containing CXCR4 Antagonist | CXCR4 Receptor | Binding Affinity | IC₅₀ = 79 nM |

| Polyhydroxylated Pyrrolidine | Aldose Reductase (ALR2) | Enzyme Inhibition | 57% inhibition |

| Pyrrolidine Sulfonamide Derivative | Dipeptidyl Peptidase-4 (DPP-4) | Enzyme Inhibition | IC₅₀ = 11.32 µM |

This table is a compilation of representative data for different pyrrolidine derivatives and is for illustrative purposes. nih.govnih.gov

These assessments in cellular models are fundamental for selecting the most promising compounds for further preclinical development.

Preclinical Activity in Relevant Disease Models

Following promising in vitro results, lead compounds are advanced to preclinical testing in relevant disease models, typically involving animal studies. These models aim to mimic human diseases and provide crucial information on a compound's efficacy and mechanism of action in a living organism.

Tumor Growth Models: For potential anticancer agents, preclinical efficacy is often evaluated in rodent models of cancer. This can involve implanting human tumor cells into immunodeficient mice (xenograft models) and monitoring tumor growth following treatment with the test compound. researchgate.net For instance, certain pyrrolidine derivatives have been investigated for their ability to inhibit cancer metastasis in vivo. One study on a pyrrolidine-based CXCR4 antagonist demonstrated its efficacy in a mouse cancer metastasis model, highlighting its potential for further development. nih.gov

Metabolic Disorder Models: In the context of metabolic diseases like diabetes, preclinical models often involve rodents with diet-induced or genetically induced hyperglycemia and insulin (B600854) resistance. syncrosome.com Polyhydroxylated pyrrolidine derivatives, identified as potential inhibitors of enzymes involved in glucose metabolism, are evaluated in these models to assess their ability to control blood glucose levels and mitigate disease-related complications. nih.gov These studies measure key parameters such as fasting blood glucose, glucose tolerance, and insulin sensitivity to determine the compound's therapeutic potential. syncrosome.com

These in vivo studies are essential for bridging the gap between initial laboratory findings and potential human clinical trials.

Assessment of Target Engagement via Advanced Assays (e.g., Cellular Thermal Shift Assay - CETSA)

A fundamental aspect of drug development is confirming that a compound binds to its intended molecular target within the complex environment of a cell. This concept, known as target engagement, is a critical validation step. nih.govnih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to directly measure and quantify this interaction in living cells and tissues without requiring any modification to the compound. elrig.orgelrig.org

The principle behind CETSA is based on ligand-induced thermal stabilization. When a drug molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. nih.gov The CETSA process involves:

Treating intact cells with the compound of interest.

Heating the cells across a range of temperatures.

Lysing the cells and separating the soluble proteins from the aggregated, denatured proteins.

Quantifying the amount of the target protein remaining in the soluble fraction, often using techniques like Western blotting or mass spectrometry. nih.govelrig.org

A successful drug-target interaction results in a "thermal shift," meaning the target protein remains soluble at higher temperatures in the presence of the drug compared to the untreated control. nih.gov This provides direct evidence of target engagement. Furthermore, by testing a range of drug concentrations at a fixed temperature, an isothermal dose-response curve can be generated to determine the compound's potency (EC₅₀) for target binding in a physiologically relevant setting. elrig.org

For a novel drug candidate derived from the this compound scaffold, CETSA would be an invaluable tool. It could be used to definitively confirm that the compound binds to its intended kinase, receptor, or enzyme within the cell, thereby validating its mechanism of action and providing crucial data to support its progression through the drug discovery pipeline. nih.govelrig.org

Future Perspectives and Research Directions

Rational Design and Optimization of (R)-2-(2,3-Dichlorophenyl)pyrrolidine Analogs for Enhanced Selectivity and Potency

The rational design of analogs based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify the molecule's structure to enhance its binding affinity, selectivity, and potency towards specific biological targets. This process involves extensive structure-activity relationship (SAR) studies, where modifications to different parts of the molecule are correlated with changes in biological activity.

Key strategies for analog design will include:

Modification of the Aryl Moiety: The 2,3-dichlorophenyl group offers numerous possibilities for alteration. Future studies will likely explore shifting the positions of the chlorine atoms (e.g., to 2,4-, 2,5-, 3,4-, or 3,5-dichloro) or replacing them with other halogen atoms (F, Br, I) or bioisosteric groups to fine-tune electronic and steric properties. Introducing other substituents, such as methyl, trifluoromethyl, or methoxy (B1213986) groups, could further optimize target interactions and pharmacokinetic profiles.

Functionalization of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself can be modified. This includes substitution at the nitrogen atom, which can significantly influence the compound's properties, including its ability to act as a hydrogen bond donor or acceptor. pharmablock.com Additionally, substitutions at the C3, C4, and C5 positions of the ring can introduce new chiral centers and interaction points, potentially leading to improved target engagement and selectivity. researchgate.netnih.gov

Stereochemical Exploration: The (R)-enantiomer serves as the starting point, but the synthesis and evaluation of the (S)-enantiomer and diastereomers (if other chiral centers are introduced) will be crucial. The stereochemistry of substituents on the pyrrolidine ring often dictates the molecule's three-dimensional shape and, consequently, its biological activity and binding mode to enantioselective proteins. researchgate.netnih.gov

With the aid of molecular modeling, researchers can rationally design rigidified pyrrolidone-based analogs to target specific protein isoforms, as has been demonstrated in the development of protein kinase C (PKC) activators. nih.govebi.ac.uk This approach, combining computational design with stereoselective synthesis, will be instrumental in optimizing analogs of this compound for enhanced therapeutic potential.

Exploration of Novel Molecular Targets and Polypharmacological Approaches

The versatility of the pyrrolidine scaffold suggests that analogs of this compound could interact with a wide array of biological targets. A key future direction will be to screen these compounds against diverse target classes to uncover novel therapeutic applications. The exploration of new molecular targets is essential for addressing unmet medical needs and overcoming drug resistance.

Based on the activities of other pyrrolidine-containing molecules, potential target classes for future investigation are summarized in the table below.

| Potential Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Dipeptidyl peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), DNA gyrase, Topoisomerase IV, Epidermal Growth Factor Receptor (EGFR) | Diabetes, Inflammation, Bacterial Infections, Cancer | nih.gov |

| Protein-Protein Interactions | Murine double minute 2 (MDM2) | Cancer | nih.govnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Chemokine receptors (e.g., CXCR4) | Inflammation, HIV, Cancer | nih.gov |

| Ion Channels | Voltage-gated sodium and calcium channels | Neurological Disorders (e.g., epilepsy, pain) | nih.gov |

Furthermore, the concept of polypharmacology —designing single molecules to modulate multiple targets simultaneously—is gaining traction for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The adaptable nature of the this compound scaffold makes it an excellent candidate for developing polypharmacological agents, where careful structural modifications could achieve a desired activity profile against a specific set of targets.

Advancements in Enantioselective Synthetic Methodologies for Pyrrolidine Derivatives

The development of efficient, scalable, and sustainable methods for the enantioselective synthesis of pyrrolidine derivatives is critical for advancing drug discovery programs based on this scaffold. mdpi.comnih.gov While classical synthetic routes exist, future research will focus on novel methodologies that offer higher yields, superior enantioselectivity, and greater structural diversity.

Recent breakthroughs in asymmetric synthesis are particularly relevant and represent promising directions for the synthesis of novel this compound analogs.

| Synthetic Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Biocatalytic Approaches | Utilizes enzymes, such as transaminases, to catalyze key stereoselective steps, like transaminase-triggered cyclizations of ω-chloroketones. | High enantioselectivity (often >95% ee), mild reaction conditions, environmentally friendly. | nih.govacs.org |

| Asymmetric Organocatalysis | Employs small chiral organic molecules (e.g., proline and its derivatives) to catalyze enantioselective transformations. | Metal-free, robust, and allows for the construction of complex molecular architectures. | mdpi.comresearchgate.net |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | A powerful method for constructing the pyrrolidine ring by reacting azomethine ylides with dipolarophiles, with chirality induced by a catalyst. | High versatility for accessing diverse stereochemical patterns in the pyrrolidine products. | rsc.org |

| Photo-enzymatic Cascades | Integrates light-driven reactions with biocatalysis to achieve enantioselective C(sp3)-H functionalization of the pyrrolidine ring. | Enables direct modification of the saturated heterocyclic core with high stereoselectivity (up to 99% ee) under sustainable conditions. | rsc.org |

| Asymmetric Reductive Amination | Involves the intramolecular cyclization of amino ketones or aldehydes, providing a direct route to chiral 2-substituted pyrrolidines. | Direct access to the core structure from readily available linear precursors. | amanote.com |

The application of these advanced synthetic strategies will not only facilitate the synthesis of the parent compound but will also be essential for creating libraries of novel, structurally diverse analogs for biological screening.

Integration of Advanced In Silico and Experimental Approaches for Accelerated Drug Discovery

The synergy between computational (in silico) and experimental methods has revolutionized modern drug discovery, enabling a more rational and efficient workflow. jddhs.com This integrated approach will be paramount for accelerating the development of drug candidates derived from this compound.

Future research will heavily rely on an iterative cycle that combines computational prediction with experimental validation:

Computational Modeling and Design: Advanced in silico tools will be used to guide the entire discovery process.

Molecular Docking and Pharmacophore Modeling: These techniques will be used to predict how analogs bind to target proteins and to identify the key structural features required for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to quantitatively correlate the chemical structures of analogs with their biological activities, enabling the prediction of potency for newly designed compounds.

Machine Learning and AI: Artificial intelligence algorithms can be trained on existing data to predict drug-target interactions, optimize pharmacokinetic properties, and even design novel compounds with desired characteristics. jddhs.com

Experimental Validation and Refinement:

High-Throughput Screening (HTS): Once designed, libraries of analogs will be synthesized and rapidly evaluated using HTS assays to identify promising hits. jddhs.com

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy will be used to determine the three-dimensional structures of potent analogs bound to their targets. This experimental data is invaluable for validating and refining the computational models, leading to a more accurate understanding of the binding mechanism and guiding the next round of design. jddhs.com

This integrated, multidisciplinary strategy ensures that research efforts are focused on the most promising compounds, thereby reducing the time and cost associated with bringing a new therapeutic agent from the laboratory to clinical use.

Q & A

Q. How can enantiomeric purity be optimized during the synthesis of (R)-2-(2,3-dichlorophenyl)pyrrolidine?

- Methodological Answer : To enhance enantiomeric purity, employ asymmetric catalysis or chiral resolution techniques. For example, guanidation of 2,3-dichlorophenyl ethanone under acidic conditions with chiral auxiliaries can improve stereochemical control . Post-synthesis purification via preparative HPLC using chiral stationary phases (e.g., cellulose-based columns) can further isolate the (R)-enantiomer. Monitoring optical rotation and comparing it to literature values ensures purity validation.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental exact mass (e.g., 289.9589 for CHClN) with theoretical values .

- Chiral HPLC : Verify enantiomeric excess using columns like Chiralpak® IA/IB .

- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation (refer to CCDC protocols for data deposition) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Operate in a fume hood to avoid inhalation of vapors or dust .

- Waste Management : Segregate waste and dispose via certified chemical waste handlers to prevent environmental contamination .

- Emergency Protocols : Maintain access to eyewash stations and consult safety data sheets (SDS) for first-aid measures (e.g., flushing skin/eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can experiments be designed to elucidate the interaction between this compound and calcium channels?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled dihydropyridine analogs (e.g., (+)-S-12967) to assess competitive binding in cardiac or neuronal membrane preparations .

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing Ca1.2 channels to measure current inhibition.

- Computational Docking : Perform molecular dynamics simulations with calcium channel α1-subunit models (e.g., PDB ID: 6JPA) to identify binding pockets .

Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to identify rapid degradation in vivo .

- Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain, heart).

- Metabolite Identification : Screen for active metabolites via HRMS and compare their activity to the parent compound .

Q. What strategies ensure enantiomeric stability during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) in amber vials to prevent racemization .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor enantiomeric excess via chiral HPLC .

- Lyophilization : For hygroscopic batches, lyophilize and store in vacuum-sealed containers to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.